N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide
CAS No.:
Cat. No.: VC13642604
Molecular Formula: C15H21BFNO4
Molecular Weight: 309.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21BFNO4 |
|---|---|
| Molecular Weight | 309.14 g/mol |
| IUPAC Name | N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)11-8-10(17)6-7-12(11)18-13(19)9-20-5/h6-8H,9H2,1-5H3,(H,18,19) |
| Standard InChI Key | QXXDIZVTTGNUNI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Aromatic Core: A benzene ring substituted at the 4-position with fluorine and at the 2-position with a tetramethyl-1,3,2-dioxaborolane group.
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Acetamide Backbone: A methoxyacetamide group (-NH-C(=O)-CH₂-OCH₃) attached to the aromatic ring’s nitrogen atom.
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Boronate Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, which stabilizes the boron atom and enhances solubility in organic solvents .
The IUPAC name, N-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide, systematically describes this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁BFNO₄ | |
| Molecular Weight | 309.14 g/mol | |
| CAS Number | 2246895-78-1 | |
| InChI Key | QXXDIZVTTGNUNI-UHFFFAOYSA-N | |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)NC(=O)COC |
Spectroscopic and Physical Properties
While experimental data on melting point, boiling point, and solubility are unavailable, analogous boronic esters exhibit:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) and limited solubility in water.
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Stability: Hydrolysis-resistant under anhydrous conditions due to the pinacol ester’s steric protection.
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Spectroscopy: Predicted IR stretches include B-O (~1,350 cm⁻¹), C-F (~1,100 cm⁻¹), and amide C=O (~1,650 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sequential functionalization of a fluorinated aniline precursor:
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Borylation: A Miyaura borylation reaction installs the pinacol boronate ester on 2-amino-4-fluorophenol using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.
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Acetylation: The amine group is acylated with methoxyacetyl chloride in the presence of a base (e.g., triethylamine).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | ~60% |
| Acetylation | Methoxyacetyl chloride, Et₃N, DCM, RT | ~85% |
Purification and Characterization
Crude product purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR spectroscopy .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The boronate ester undergoes transmetalation with palladium catalysts, enabling aryl-aryl bond formation. For example, coupling with 4-bromotoluene produces biaryl derivatives:
Amide Group Modifications
The methoxyacetamide moiety participates in:
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Hydrolysis: Under acidic conditions, yielding 2-methoxyacetic acid and the corresponding amine.
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N-Alkylation: Reacts with alkyl halides to form tertiary amides.
Applications in Organic Synthesis and Drug Discovery
Building Block for Heterocycles
The compound serves as a precursor to fluorinated quinazolines and benzoxazoles via cyclization reactions.
Table 3: Comparative Pharmacokinetic Properties of Analogues
| Compound | logP | Solubility (µg/mL) | Plasma Stability (t₁/₂) |
|---|---|---|---|
| Parent Boronate | 2.1 | 12 | >24 h |
| Non-fluorinated Analog | 1.8 | 18 | 18 h |
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